molecular formula C15H15N B14658895 4,5,9-Trimethyl-9H-carbazole CAS No. 51640-68-7

4,5,9-Trimethyl-9H-carbazole

Cat. No.: B14658895
CAS No.: 51640-68-7
M. Wt: 209.29 g/mol
InChI Key: WDHWBFQZGZCIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring

Chemical Reactions Analysis

Types of Reactions: 4,5,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4,5,9-Trimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol by carbazole 1,9a-dioxygenase . This electron transfer is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Uniqueness: 4,5,9-Trimethyl-9H-carbazole is unique due to its specific methyl substitutions, which enhance its stability, reactivity, and potential applications in various fields. The presence of methyl groups at the 4, 5, and 9 positions provides distinct electronic and steric effects, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51640-68-7

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

4,5,9-trimethylcarbazole

InChI

InChI=1S/C15H15N/c1-10-6-4-8-12-14(10)15-11(2)7-5-9-13(15)16(12)3/h4-9H,1-3H3

InChI Key

WDHWBFQZGZCIMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C3=CC=CC(=C32)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.